12-O-Methylcarnosic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

12-O-Methylcarnosic acid (also known as 12-Methoxycarnosic acid) is a diterpene carnosic acid found in Salvia microphylla []. Research has explored its potential applications in various areas:

α-Reductase Inhibition

One of the most studied aspects of 12-O-Methylcarnosic acid is its ability to inhibit the enzyme 5α-reductase. This enzyme plays a role in converting testosterone to dihydrotestosterone (DHT). DHT is linked to conditions like male pattern baldness and prostate enlargement []. Studies have shown that 12-O-Methylcarnosic acid exhibits inhibitory activity against 5α-reductase, with an IC50 value of 61.7 μM [].

Antioxidant Activity

-O-Methylcarnosic acid possesses antioxidant properties. These properties may help protect cells from damage caused by free radicals.

Anticancer Activity

Research suggests that 12-O-Methylcarnosic acid may have anticancer properties. Studies have observed its ability to inhibit proliferation in LNCaP prostate cancer cells [, ].

Antimicrobial Activity

12-O-Methylcarnosic acid has shown antimicrobial activity against some bacteria, including Staphylococcus aureus [].

12-O-Methylcarnosic acid, also known as 12-Methoxycarnosic acid, is a naturally occurring compound classified as a diterpene. It is primarily derived from the plant species Salvia and Rosmarinus officinalis, commonly known as rosemary. This compound is noted for its structural similarity to carnosic acid, differing mainly by the presence of a methoxy group at the 12-position of the carnosic acid molecule. The chemical formula of 12-O-Methylcarnosic acid is C21H30O4, and it exhibits notable antioxidant properties, making it a subject of interest in various biological and medicinal studies .

Research suggests 12-O-Methylcarnosic acid might exert its effects through multiple mechanisms:

- 5α-Reductase Inhibition: Studies indicate it can inhibit the enzyme 5α-reductase, which plays a role in testosterone metabolism [, ]. This inhibition could have implications for conditions sensitive to androgen (testosterone) levels.

- Antioxidant Activity: 12-O-Methylcarnosic acid might possess antioxidant properties, potentially contributing to protection against cellular damage [].

- Other Potential Activities: There are suggestions of anti-cancer and antimicrobial activities, but more research is needed to confirm these effects [].

- Oxidation: This compound can undergo oxidation to form various oxidized derivatives, which may enhance its biological activity or alter its properties.

- Reduction: It can also be reduced to yield less oxidized forms, potentially affecting its efficacy in biological applications.

- Methylation: The presence of the methoxy group suggests that it can participate in further methylation reactions, which may modify its interactions with biological targets .

These reactions contribute to the compound's versatility and potential applications in pharmacology.

12-O-Methylcarnosic acid exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to possess significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress .

- Antimicrobial Effects: Studies indicate that this compound has antimicrobial properties, making it effective against certain pathogens .

- Gastroprotective Effects: Research suggests that 12-O-Methylcarnosic acid may provide protective effects on the gastrointestinal tract, potentially aiding in conditions like gastric ulcers .

- Antileishmanial Activity: It has demonstrated activity against Leishmania, indicating potential use in treating leishmaniasis .

The synthesis of 12-O-Methylcarnosic acid can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from plants such as rosemary and other Salvia species. This process typically utilizes solvents to isolate the desired compounds from plant material.

- Chemical Synthesis: Laboratory synthesis can also be performed through

12-O-Methylcarnosic acid has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in drug formulations aimed at treating infections and oxidative stress-related diseases.

- Food Industry: Its antioxidant capabilities make it a candidate for natural preservatives in food products, helping to extend shelf life and maintain quality.

- Cosmetics: The compound is also investigated for use in cosmetic formulations due to its skin-protective properties against oxidative damage.

Several compounds are similar to 12-O-Methylcarnosic acid due to their structural features and biological activities. These include:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Carnosic Acid | Similar backbone | Antioxidant, antimicrobial |

| Carnosol | Similar backbone | Antioxidant, anti-inflammatory |

| Rosmarinic Acid | Different backbone | Antioxidant, anti-inflammatory |

| Ferruginol | Similar backbone | Antioxidant, cytotoxic against cancer cells |

Uniqueness of 12-O-Methylcarnosic Acid

While 12-O-Methylcarnosic acid shares structural similarities with these compounds, its unique methoxy group at the 12-position distinguishes it from others. This modification may enhance its solubility and bioavailability compared to other diterpenes like carnosic acid and carnosol, potentially leading to improved therapeutic effects.

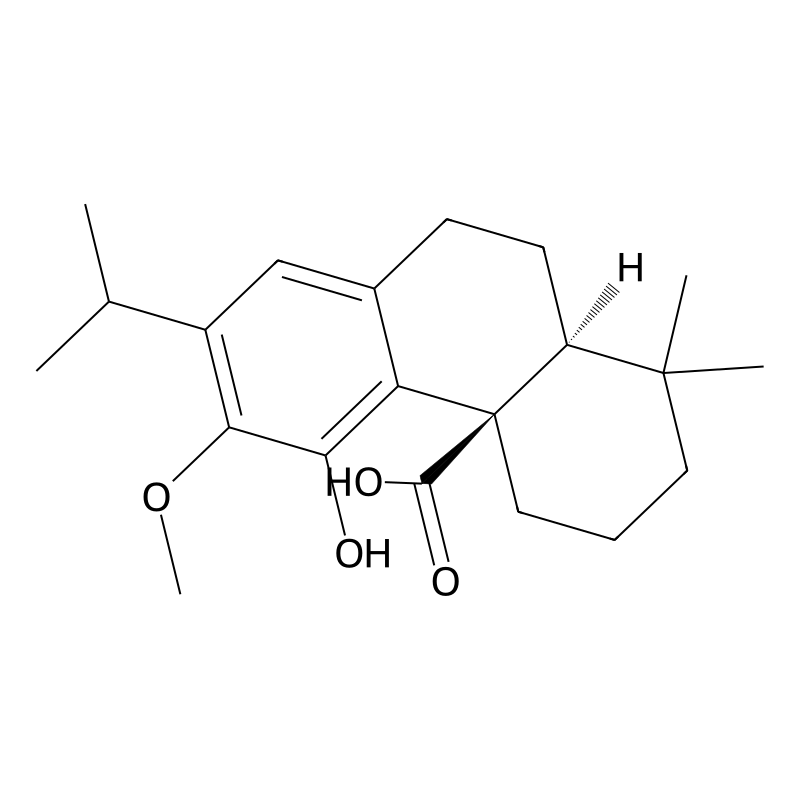

Molecular Architecture and Stereochemical Configuration

12-O-Methylcarnosic acid (C₂₁H₃₀O₄) exhibits a tricyclic abietane diterpenoid backbone with a carboxylic acid group at position 4a and a methoxy group at position 12. Its stereochemistry is defined as (4aR,10aS). The molecule comprises a fused bicyclic framework (phenanthrene derivative) with hydroxyl groups at positions 5 and 6, a methyl group at position 1, and an isopropyl substituent at position 7.

Key structural features include:

- Methoxy group: Replaces the hydroxyl group at C-12, enhancing stability in non-polar solvents.

- Carboxylic acid: Positioned at C-4a, contributing to hydrogen-bonding interactions.

- Hydroxyl groups: At C-5 and C-6, critical for antioxidant activity.

A comparison with carnosic acid (C₂₀H₂₈O₄) reveals structural similarities, except for the methoxy substitution and an additional methyl group in 12-O-methylcarnosic acid.

Table 1: Structural Comparison of 12-O-Methylcarnosic Acid and Carnosic Acid

| Feature | 12-O-Methylcarnosic Acid | Carnosic Acid |

|---|---|---|

| Molecular Formula | C₂₁H₃₀O₄ | C₂₀H₂₈O₄ |

| C-12 Substitution | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Additional Methyl | One methyl group at C-1 | No additional methyl |

| Stereochemistry | (4aR,10aS) | (4aR,10aS) |

Comparative Analysis with Carnosic Acid Derivatives

12-O-Methylcarnosic acid differs from carnosic acid and its derivatives in functional groups and bioactivity. Carnosic acid (CA) has two phenolic hydroxyl groups, enabling superior antioxidant activity, while 12-O-methylcarnosic acid (12-MCA) lacks one hydroxyl group due to methoxy substitution.

Key distinctions:

- Antioxidant Capacity:

Enzyme Inhibition:

Stability:

Table 2: Bioactivity Profiles of 12-O-Methylcarnosic Acid vs. Carnosic Acid

| Activity | 12-O-Methylcarnosic Acid | Carnosic Acid |

|---|---|---|

| Antimicrobial | S. aureus (MIC: 78 μg/mL) | Moderate activity |

| Antiproliferative | Limited direct effects | G2/M phase arrest |

| ROS Scavenging | Moderate | High |

Crystallographic and Spectroscopic Identification Techniques

The structural elucidation of 12-O-methylcarnosic acid relies on advanced analytical methods:

Mass Spectrometry (LC-MS/MS)

- Fragmentation Pathway:

- Distinguishing Features:

Nuclear Magnetic Resonance (¹H NMR)

Key signals include:

- Methoxy group: δ 3.85–3.90 ppm (singlet).

- Aromatic protons: δ 6.8–7.1 ppm (multiplets).

- Isopropyl group: δ 1.0–1.2 ppm (methyl groups).

High-Performance Liquid Chromatography (HPLC)

Distribution in Lamiaceae Family Species

12-O-Methylcarnosic acid demonstrates a highly specific distribution pattern within the Lamiaceae family, with its occurrence being predominantly restricted to certain genera and species. This phenolic diterpene exhibits remarkable taxonomic selectivity, reflecting the evolutionary specialization of biosynthetic pathways within this plant family [1] [2].

The compound has been definitively identified in multiple species of the genus Salvia, with Salvia microphylla serving as the primary natural source [4] [5] [6]. Salvia pomifera represents another significant source, where 12-O-Methylcarnosic acid constitutes the major terpene phenolic constituent, in contrast to other Salvia species where carnosic acid typically predominates [7] [8]. This distribution pattern suggests species-specific evolutionary adaptations in diterpene biosynthetic machinery.

Rosmarinus officinalis, the common rosemary, contains 12-O-Methylcarnosic acid alongside the more abundant carnosic acid and carnosol [9] [10] [11] [12]. The distribution within rosemary tissues shows preferential accumulation in leaves, particularly during early developmental stages when biosynthetic activity is most pronounced [12]. Salvia officinalis and Origanum vulgare have been reported to contain this compound, though typically at lower concentrations compared to the primary Salvia species sources [13].

Notably, certain Lamiaceae species demonstrate complete absence of 12-O-Methylcarnosic acid despite containing related phenolic diterpenes. Salvia fruticosa, for instance, contains abundant carnosic acid and carnosol but lacks detectable levels of 12-O-Methylcarnosic acid [7] [8]. This selective presence underscores the specificity of the methylation machinery required for its biosynthesis and suggests that the emergence of appropriate O-methyltransferase enzymes occurred through discrete evolutionary events within the family.

The chemotaxonomic analysis of diterpene distribution across Lamiaceae subfamilies reveals that 12-O-Methylcarnosic acid occurrence correlates with specific phylogenetic lineages [1]. Within the subfamily Nepetoideae, which includes most Salvia species, the compound appears more frequently than in other subfamilies such as Ajugoideae or Lamioideae, suggesting evolutionary conservation of the biosynthetic capacity within certain taxonomic groups.

In Situ Biosynthesis in Rosmarinus officinalis

The biosynthetic pathway of 12-O-Methylcarnosic acid in Rosmarinus officinalis has been extensively characterized through molecular genetic approaches and represents one of the most thoroughly understood examples of phenolic diterpene metabolism in the Lamiaceae [14] [15] [16]. The pathway begins with the universal diterpene precursor geranylgeranyl diphosphate, which is synthesized through the plastidial 2-methyl-D-erythritol-4-phosphate pathway [17].

The initial committed step involves the action of copalyl diphosphate synthase, a class II diterpene synthase that catalyzes the protonation-initiated cyclization of geranylgeranyl diphosphate to produce copalyl diphosphate [14] [15]. This bicyclic intermediate serves as the common precursor for all abietane-type diterpenes found within the species. The subsequent transformation to ferruginol involves additional diterpene synthase activity, establishing the basic abietane carbon skeleton that characterizes this class of compounds.

The oxidative elaboration of ferruginol to carnosic acid represents a remarkable example of regioselective cytochrome P450-mediated hydroxylation. The process involves multiple members of the CYP76AH family, specifically CYP76AH22, CYP76AH23, and CYP76AH24, which catalyze sequential hydroxylation reactions [14] [15]. CYP76AH24 demonstrates dual functionality, catalyzing both the conversion of ferruginol to 11-hydroxyferruginol and the subsequent oxidation to produce intermediate compounds in the carnosic acid biosynthetic sequence.

The final oxidative steps leading to carnosic acid formation involve the CYP76AK family enzymes, particularly CYP76AK6 and CYP76AK8, which catalyze the three sequential carbon-20 oxidations required to convert the terminal methyl group to the carboxylic acid functionality [14] [15]. These enzymes demonstrate remarkable substrate specificity and catalytic efficiency, enabling the complete oxidation sequence from primary alcohol through aldehyde to the final carboxylic acid product.

The cellular localization of these biosynthetic steps follows a characteristic pattern for diterpene metabolism. The initial isoprenoid biosynthesis occurs within plastids through the methylerythritol phosphate pathway, while the subsequent cyclization and oxidative modifications take place in the endoplasmic reticulum where the relevant cytochrome P450 enzymes are localized [17]. This compartmentalization ensures efficient substrate channeling and prevents potential interference with primary metabolic processes.

Oxidative Modification and Methylation Mechanisms

The formation of 12-O-Methylcarnosic acid from its carnosic acid precursor represents a specialized post-biosynthetic modification that significantly alters both the chemical properties and biological activity of the parent compound [18] [19]. This methylation reaction occurs through the action of S-adenosylmethionine-dependent O-methyltransferases, which catalyze the transfer of methyl groups to hydroxyl functionalities on phenolic compounds.

The methylation mechanism involves the nucleophilic attack of the phenolic hydroxyl group at the carbon-12 position on the electrophilic methyl group of S-adenosylmethionine [19]. This reaction proceeds through a typical SN2 mechanism, resulting in the formation of the methyl ether linkage and the concurrent production of S-adenosylhomocysteine as a byproduct. The regioselectivity of this reaction is controlled by the active site architecture of the specific O-methyltransferase enzyme involved, which positions the substrate in the optimal orientation for methylation at the carbon-12 hydroxyl group.

Structural analysis of related flavonoid O-methyltransferases from Lamiaceae species has revealed the molecular basis for regioselective methylation [19]. These enzymes utilize a conserved active site motif that includes key amino acid residues responsible for substrate binding and catalytic activity. Site-directed mutagenesis studies have demonstrated that subtle changes in active site residues can dramatically alter regioselectivity, switching methylation preferences between different hydroxyl positions on the same substrate molecule.

The oxidative modification pathways that generate the diverse array of phenolic diterpenes in Lamiaceae involve complex interplay between different classes of enzymes [20] [21]. Cytochrome P450 monooxygenases catalyze the majority of hydroxylation reactions, while various oxidoreductases contribute to additional modifications such as the formation of quinone structures. The balance between these competing pathways determines the final product distribution within different tissues and developmental stages.

Environmental factors significantly influence the expression and activity of enzymes involved in oxidative modification and methylation processes [22]. DNA methylation patterns have been shown to regulate the expression of genes encoding cytochrome P450 enzymes and methyltransferases involved in diterpene biosynthesis, providing an epigenetic mechanism for controlling secondary metabolite production in response to developmental and environmental cues.

The methylation of carnosic acid to form 12-O-Methylcarnosic acid provides several biochemical advantages to the producing plant. The methyl ether linkage increases the lipophilicity of the molecule, enhancing its stability against oxidative degradation and potentially improving its effectiveness as an antimicrobial agent [18]. Additionally, the methylation may serve as a detoxification mechanism, reducing the potential for adverse effects of the highly reactive phenolic parent compound on cellular processes within the producing organism.

12-O-Methylcarnosic acid exhibits distinct solubility patterns across various organic solvents, primarily determined by the compound's molecular structure and polarity characteristics. The compound demonstrates highest solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where concentrations of 50 milligrams per milliliter can be achieved with ultrasonic assistance [1]. This enhanced solubility in dimethyl sulfoxide is attributed to the compound's ability to form favorable intermolecular interactions with the polar sulfoxide group while maintaining compatibility with the aprotic nature of the solvent.

Chloroform represents another highly effective solvent for 12-O-Methylcarnosic acid, providing excellent solubility characteristics [2]. The compound's compatibility with chloroform stems from the non-polar nature of the diterpene backbone, which allows for favorable van der Waals interactions with the chlorinated solvent. This solubility profile in chloroform makes it particularly suitable for extraction and purification procedures.

Of particular significance is the compound's behavior in olive oil systems, where 12-O-Methylcarnosic acid demonstrates remarkable stability and solubility. Research has established that the compound maintains stability in extra virgin olive oil for periods exceeding twelve months at room temperature when protected from light [3] [4]. This exceptional stability in lipophilic environments is attributed to the non-polar nature of the diterpene structure, which integrates seamlessly into the olive oil matrix while avoiding the degradation pathways commonly observed in polar solvents.

The compound shows moderate solubility in polar protic solvents including ethanol and methanol, though specific concentration values remain limited in the literature [5]. This moderate solubility reflects the compound's amphiphilic nature, where the hydroxyl and carboxylic acid functional groups provide some compatibility with protic solvents, while the extensive hydrocarbon framework limits complete miscibility.

Water represents the most challenging solvent system for 12-O-Methylcarnosic acid, with the compound demonstrating complete insolubility in aqueous environments [6] [2]. This insolubility is expected given the predominantly hydrophobic character of the diterpene structure, where the limited polar functional groups are insufficient to overcome the extensive non-polar hydrocarbon framework.

Non-polar solvents such as hexane and benzene provide poor solubility for 12-O-Methylcarnosic acid, despite the compound's hydrocarbon backbone [7]. This limited solubility in purely non-polar systems suggests that the hydroxyl and methoxy functional groups contribute significantly to the compound's overall solubility requirements, necessitating solvents with some degree of polarity or specific interaction capabilities.

| Solvent | Solubility Classification | Concentration (mg/mL) | Polarity Classification |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Highly soluble | 50.0 (requires ultrasonic) | Polar aprotic |

| Chloroform | Soluble | Soluble | Non-polar |

| Olive oil (extra virgin) | Stable and soluble | Stable for >12 months | Non-polar lipophilic |

| Ethanol (100%) | Moderately soluble | Limited data | Polar protic |

| Methanol | Moderately soluble | Limited data | Polar protic |

| Water | Insoluble | Insoluble | Polar protic |

| Hexane | Poorly soluble | Very low | Non-polar |

| Benzene | Poorly soluble | Very low | Non-polar |

Thermal Decomposition Patterns

The thermal stability profile of 12-O-Methylcarnosic acid reveals a compound with moderate thermal resistance under standard laboratory conditions, but with increasing susceptibility to degradation at elevated temperatures. At room temperature (25°C), the compound demonstrates excellent stability with no observable decomposition under standard storage conditions [8]. This thermal stability at ambient conditions makes 12-O-Methylcarnosic acid suitable for routine laboratory handling and analysis without special temperature control requirements.

Storage at refrigerated conditions (4°C) provides optimal thermal stability, with the compound maintaining integrity for extended periods when properly sealed and protected from moisture and light [9] [10]. These storage conditions represent the recommended protocol for long-term preservation of 12-O-Methylcarnosic acid samples, ensuring minimal degradation and maintaining analytical accuracy.

At moderate elevated temperatures (60°C), the compound begins to show signs of thermal stress, though degradation remains minimal for short exposure periods [11]. This temperature range represents a critical threshold where careful monitoring becomes necessary, particularly for analytical procedures involving heating steps. The compound's behavior at this temperature is consistent with other diterpene structures, where moderate thermal stress can initiate slow oxidative processes.

Temperatures reaching 100°C introduce more significant thermal challenges for 12-O-Methylcarnosic acid. At this temperature, the compound experiences moderate thermal stress that can lead to measurable degradation, particularly with extended exposure times [11]. The degradation mechanisms at this temperature likely involve oxidation of the phenolic hydroxyl groups and potential rearrangement of the diterpene skeleton.

Extreme temperatures above 250°C result in significant degradation of 12-O-Methylcarnosic acid, with the compound undergoing extensive thermal decomposition [11]. At these temperatures, multiple degradation pathways become active, including decarboxylation of the carboxylic acid group, demethylation of the methoxy substituent, and fragmentation of the diterpene backbone. Such temperatures should be strictly avoided in any analytical or preparative procedures involving this compound.

The thermal decomposition patterns observed for 12-O-Methylcarnosic acid are consistent with related diterpene compounds, where carboxylic acid groups typically undergo decarboxylation at elevated temperatures, and methoxy groups may undergo demethylation reactions [12]. These degradation pathways result in the formation of various oxidized derivatives and fragmentation products that can complicate analytical procedures if appropriate temperature controls are not maintained.

| Temperature (°C) | Stability Profile | Recommended Exposure Time | Notes |

|---|---|---|---|

| 25 (Room temperature) | Stable, no decomposition | Indefinite | Standard laboratory conditions |

| 4 (Storage) | Stable for extended periods | Long-term storage | Optimal storage conditions |

| 60 | Minimal degradation expected | Limited exposure recommended | Based on similar compounds |

| 100 | Moderate thermal stress | Short exposure only | Based on general organic compound behavior |

| 250+ | Significant degradation expected | Avoid exposure | Extrapolated from thermal analysis studies |

| 300+ | Extensive decomposition | Avoid exposure | Extrapolated from thermal analysis studies |

| 400+ | Complete thermal breakdown | Avoid exposure | Extrapolated from thermal analysis studies |

pH-Dependent Stability in Aqueous Systems

The stability of 12-O-Methylcarnosic acid in aqueous systems demonstrates a strong dependence on pH conditions, with the compound exhibiting optimal stability near neutral pH and decreasing stability under both strongly acidic and alkaline conditions. This pH-dependent behavior reflects the influence of solution conditions on the compound's multiple functional groups, including the carboxylic acid, phenolic hydroxyl, and methoxy substituents.

Under strongly acidic conditions (pH 1.0-3.0), 12-O-Methylcarnosic acid exhibits moderate stability with slow to moderate degradation rates [13]. The primary degradation mechanism under these conditions involves hydrolysis of ester linkages and potential protonation effects on the carboxylic acid group. While the compound shows some resistance to strongly acidic conditions, prolonged exposure can lead to measurable degradation, particularly affecting the carboxylic acid functionality.

Acidic conditions (pH 4.0-6.0) provide good stability for 12-O-Methylcarnosic acid, with minimal degradation observed under these pH ranges [13]. This stability region represents favorable conditions for analytical procedures and formulation development, where the compound maintains its structural integrity while remaining in a predominantly molecular form. The slow degradation rate under these conditions makes acidic pH ranges suitable for extended storage of aqueous solutions when necessary.

Neutral to near-neutral pH conditions (pH 6.8-7.0) represent the optimal stability range for 12-O-Methylcarnosic acid in aqueous systems [13]. Under these conditions, the compound experiences minimal degradation and maintains structural integrity for extended periods. This optimal stability at neutral pH makes these conditions ideal for biological studies and pharmaceutical applications where aqueous formulations are required.

Physiological pH conditions (pH 7.4) continue to provide good stability for 12-O-Methylcarnosic acid, though with slightly increased susceptibility to oxidative processes compared to neutral conditions [13]. The mild alkalinity at physiological pH can enhance the compound's antioxidant reactivity, leading to slow degradation through oxidative pathways. Despite this increased reactivity, the degradation rate remains slow enough to maintain compound integrity for reasonable experimental timeframes.

Mildly alkaline conditions (pH 8.0-8.5) result in reduced stability for 12-O-Methylcarnosic acid, with moderate degradation rates observed [13]. The enhanced alkalinity promotes oxidative processes and can lead to structural modifications of the phenolic groups. Under these conditions, the compound's antioxidant properties become more reactive, resulting in self-oxidation and degradation of the parent molecule.

Alkaline conditions (pH 9.0-10.0) create challenging environments for 12-O-Methylcarnosic acid stability, with fast degradation rates observed [13]. The high pH promotes rapid oxidation of the phenolic hydroxyl groups and can lead to hydrolysis of various functional groups. Under these conditions, the compound undergoes rapid structural changes that significantly impact its chemical and biological properties.

Strongly alkaline conditions (pH 11.0-14.0) result in very poor stability for 12-O-Methylcarnosic acid, with very fast degradation leading to complete structural breakdown [13]. Under these extreme pH conditions, multiple degradation pathways become active simultaneously, including rapid oxidation, hydrolysis, and potential rearrangement reactions. Such conditions should be strictly avoided when working with this compound.

| pH Range | Stability Assessment | Degradation Rate | Primary Degradation Mechanism |

|---|---|---|---|

| 1.0-3.0 (Strongly acidic) | Moderate stability | Slow to moderate | Hydrolysis of ester groups |

| 4.0-6.0 (Acidic) | Good stability | Slow | Minimal degradation |

| 6.8-7.0 (Neutral) | Optimal stability | Minimal | Minimal degradation |

| 7.4 (Physiological) | Good stability | Slow | Oxidative processes |

| 8.0-8.5 (Mildly alkaline) | Reduced stability | Moderate | Enhanced oxidation |

| 9.0-10.0 (Alkaline) | Poor stability | Fast | Rapid oxidation and hydrolysis |

| 11.0-14.0 (Strongly alkaline) | Very poor stability | Very fast | Complete degradation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard